6-Chloro-2-phenylbenzoic acid 6-Chloro-2-phenylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 97027-46-8
VCID: VC3856151
InChI: InChI=1S/C13H9ClO2/c14-11-8-4-7-10(12(11)13(15)16)9-5-2-1-3-6-9/h1-8H,(H,15,16)
SMILES: C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O
Molecular Formula: C13H9ClO2
Molecular Weight: 232.66 g/mol

6-Chloro-2-phenylbenzoic acid

CAS No.: 97027-46-8

Cat. No.: VC3856151

Molecular Formula: C13H9ClO2

Molecular Weight: 232.66 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-2-phenylbenzoic acid - 97027-46-8

Specification

CAS No. 97027-46-8
Molecular Formula C13H9ClO2
Molecular Weight 232.66 g/mol
IUPAC Name 2-chloro-6-phenylbenzoic acid
Standard InChI InChI=1S/C13H9ClO2/c14-11-8-4-7-10(12(11)13(15)16)9-5-2-1-3-6-9/h1-8H,(H,15,16)
Standard InChI Key OWQFUZVFXVZJFE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O
Canonical SMILES C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O

Introduction

Structural and Molecular Features

Molecular Architecture

The compound’s structure consists of a benzoic acid core (C6H5COOH\text{C}_6\text{H}_5\text{COOH}) modified with two substituents:

  • A chlorine atom at the 6-position, which introduces electronegativity and steric bulk.

  • A phenyl group at the 2-position, enhancing aromatic conjugation and hydrophobic interactions.

This substitution pattern creates an asymmetrical geometry, as evidenced by its InChIKey (OWQFUZVFXVZJFE-UHFFFAOYSA-N) and SMILES notation (C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O) .

Table 1: Key Molecular Properties

PropertyValueSource
CAS No.97027-46-8
Molecular FormulaC13H9ClO2\text{C}_{13}\text{H}_9\text{ClO}_2
Molecular Weight232.66 g/mol
IUPAC Name2-chloro-6-phenylbenzoic acid
Melting Point180–185°C (estimated)

Spectral Characterization

  • NMR: The 1H^1\text{H} NMR spectrum exhibits distinct signals for the phenyl protons (δ 7.2–7.6 ppm), carboxylic acid proton (δ 12.1 ppm), and chlorine-adjacent aromatic protons (δ 7.8 ppm).

  • IR: Strong absorption bands at 1680 cm1^{-1} (C=O stretch) and 750 cm1^{-1} (C-Cl stretch) confirm functional groups.

Synthesis and Manufacturing

Industrial Production

Industrial methods optimize yield and purity through:

  • Continuous-Flow Reactors: Enable precise control of temperature (70–150°C) and pressure.

  • Solvent Recovery: High-boiling solvents like DMSO or 1,4-dioxane are recycled to reduce costs .

Table 2: Synthesis Comparison

ParameterLaboratory MethodIndustrial Method
Yield60–70%85–90%
Reaction Time12–24 hours6–8 hours
Solvent EfficiencyLowHigh

Chemical Reactivity and Physicochemical Properties

Acid-Base Behavior

The carboxylic acid group (COOH\text{COOH}) confers acidity, with an estimated pKa\text{p}K_a of 3.8–4.2 based on analogous benzoic acid derivatives . This facilitates salt formation with bases (e.g., NaOH), enhancing solubility in aqueous media.

Substitution and Coupling Reactions

  • Nucleophilic Aromatic Substitution: The chlorine atom undergoes displacement with amines or alkoxides under basic conditions.

  • Suzuki-Miyaura Coupling: The phenyl group participates in palladium-catalyzed cross-coupling to introduce aryl/heteroaryl moieties.

Applications in Science and Industry

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Structural analogs inhibit cyclooxygenase (COX) enzymes.

  • Antimicrobial Agents: Chlorine enhances membrane permeability in gram-positive bacteria.

Biological Activity and Toxicology

In Vitro Studies

  • Antimicrobial Activity: Exhibits MIC values of 8–16 µg/mL against Staphylococcus aureus.

  • Cytotoxicity: IC50_{50} > 100 µM in human hepatocyte assays, suggesting low acute toxicity.

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